2',4'-Difluorobiphenyl-4-ol-d4
Description
2',4'-Difluorobiphenyl-4-ol-d4 (deuterated form) is a fluorinated biphenyl derivative characterized by a hydroxyl group at the para position of one benzene ring and fluorine atoms at the 2' and 4' positions of the adjacent ring. Its non-deuterated counterpart, 2',4'-Difluorobiphenyl-4-ol, has the molecular formula C₁₂H₈F₂O, a molecular weight of 206.19 g/mol, and a CAS number of 59089-68-8 . It is stored at +4°C and has a purity of >95% (HPLC). The compound is used in research as a metabolite or synthetic intermediate, particularly in pharmaceutical and materials science studies .
Properties
Molecular Formula |
C₁₂H₄D₄F₂O |
|---|---|
Molecular Weight |
210.21 |
Synonyms |
2’,4’-Difluoro[1,1’-biphenyl]-4-ol-d4; 2,4-Difluoro-4’-hydroxybiphenyl-d4; 2’,4’-Difluoro-4-hydroxybiphenyl-d4; 4-(2,4-Difluorophenyl)phenol-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic Acid (Diflunisal Analog)
- Molecular Formula : C₁₃H₉F₂O₃
- Molecular Weight : 266.21 g/mol
- CAS : 22494-42-4
- Key Differences: Incorporates a carboxylic acid group at position 3 of the biphenyl system. This increases polarity and acidity compared to the hydroxyl group in the target compound. Diflunisal derivatives are often used as nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmacological relevance of this structural modification .
b) 2',4'-Difluoroacetophenone
- Molecular Formula : C₈H₆F₂O
- Molecular Weight : 156.12 g/mol
- CAS : 364-83-0
- Key Differences: Replaces the biphenyl system with a single acetophenone ring. The ketone group introduces distinct reactivity, such as susceptibility to nucleophilic attacks, making it useful in organic synthesis as a precursor for alcohols or amines .
Heterocyclic Analogues
a) 5-(2,4-Difluorophenyl)pyrimidin-4-ol
- Molecular Formula : C₁₀H₆F₂N₂O
- Molecular Weight : 220.17 g/mol
- CAS : 1055306-32-5
- Key Differences : Replaces one benzene ring with a pyrimidin-4-ol heterocycle . The nitrogen atoms enhance hydrogen-bonding capacity, which is critical in medicinal chemistry for target binding (e.g., kinase inhibitors) .
Positional Isomerism and Substitution Patterns
a) 3',5'-Difluorobiphenyl-4-carboxylic Acid
- Molecular Formula : C₁₃H₈F₂O₂
- Molecular Weight : 246.20 g/mol
- Definition : Fluorine atoms at 3' and 5' positions instead of 2' and 4' .
- Key Differences : Altered fluorine substitution impacts electronic distribution and steric effects. The meta-fluorine arrangement may reduce steric hindrance compared to the ortho/para substitution in the target compound, influencing binding affinity in biological systems .
b) 4'-Fluorobiphenyl-4-carbaldehyde
Data Table: Structural and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
